2-Chloro-3-ethoxyphenylboronic acid
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Overview
Description
2-Chloro-3-ethoxyphenylboronic acid is an organoboron compound with the molecular formula C8H10BClO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a chlorine atom at the second position and an ethoxy group at the third position. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-ethoxyphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation, which involves the reaction of 2-chloro-3-ethoxyphenyl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. The choice of solvents, catalysts, and bases can also be tailored to enhance the efficiency and cost-effectiveness of the process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-ethoxyphenylboronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a proton source under acidic or basic conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.
Protodeboronation: Acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used as reagents.
Major Products Formed
Suzuki-Miyaura Coupling: The major products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Protodeboronation: The major product is the corresponding aryl compound, with the boronic acid group replaced by a hydrogen atom.
Scientific Research Applications
2-Chloro-3-ethoxyphenylboronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-3-ethoxyphenylboronic acid in cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.
Reductive Elimination: The palladium catalyst undergoes reductive elimination, forming the new carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
2-Chloro-3-ethoxyphenylboronic acid can be compared with other similar boronic acids, such as:
Phenylboronic Acid: Lacks the chlorine and ethoxy substituents, making it less sterically hindered and potentially less reactive in certain reactions.
2-Chlorophenylboronic Acid: Lacks the ethoxy group, which can affect its solubility and reactivity.
3-Ethoxyphenylboronic Acid: Lacks the chlorine substituent, which can influence its electronic properties and reactivity.
The unique combination of the chlorine and ethoxy substituents in this compound provides it with distinct reactivity and properties, making it valuable in specific synthetic applications .
Properties
IUPAC Name |
(2-chloro-3-ethoxyphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BClO3/c1-2-13-7-5-3-4-6(8(7)10)9(11)12/h3-5,11-12H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEKFCKITYLGIAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)OCC)Cl)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681530 |
Source
|
Record name | (2-Chloro-3-ethoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00681530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.43 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256345-57-9 |
Source
|
Record name | Boronic acid, B-(2-chloro-3-ethoxyphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256345-57-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Chloro-3-ethoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00681530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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